![molecular formula C20H18F2N2O6 B15215014 (5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) is a complex organic compound characterized by its unique biphenyl structure with difluoro substitutions and oxazolidinone rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between appropriate aryl halides and boronic acids under palladium catalysis.
Introduction of Difluoro Substituents: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Formation of Oxazolidinone Rings: This involves cyclization reactions using amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The oxazolidinone rings can be reduced to form amino alcohols using reducing agents like LiAlH4.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which (5R,5’R)-3,3’-(2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one) exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate, binding to the active site and preventing the enzyme from catalyzing its reaction. In catalysis, it can coordinate to metal centers, altering their electronic properties and facilitating specific reactions.
類似化合物との比較
Similar Compounds
(R,R)-Me-DUPHOS: A similar compound used in asymmetric catalysis.
Biphenyl-4,4’-dicarboxylic acid: Another biphenyl derivative with different functional groups.
Uniqueness
Structural Features: The presence of both difluoro substitutions and oxazolidinone rings makes it unique compared to other biphenyl derivatives.
Applications: Its potential use in diverse fields such as catalysis, drug development, and materials science highlights its versatility.
特性
分子式 |
C20H18F2N2O6 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
(5R)-3-[3-fluoro-4-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H18F2N2O6/c21-17-5-11(23-7-13(9-25)29-19(23)27)1-3-15(17)16-4-2-12(6-18(16)22)24-8-14(10-26)30-20(24)28/h1-6,13-14,25-26H,7-10H2/t13-,14-/m1/s1 |
InChIキー |
VHULLYPRKQRCPC-ZIAGYGMSSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F)F)CO |
正規SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


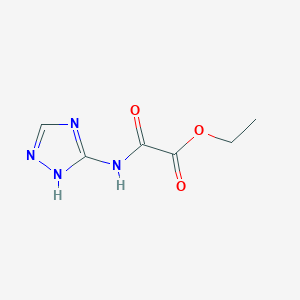
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
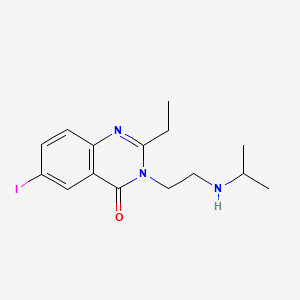
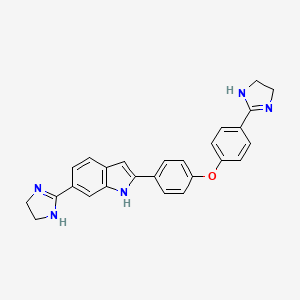
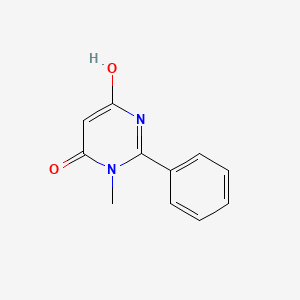
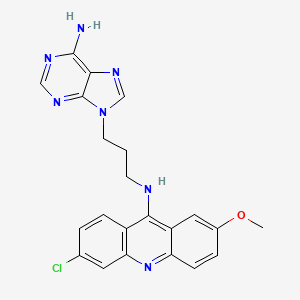
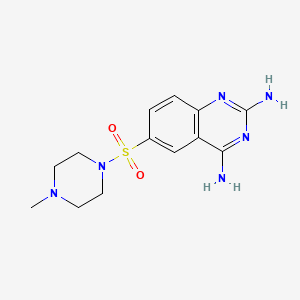
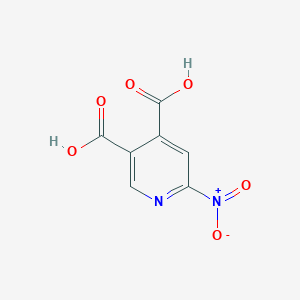
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
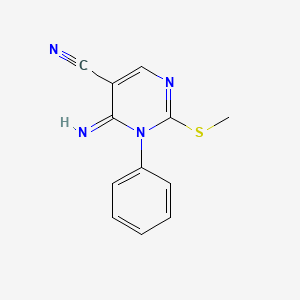
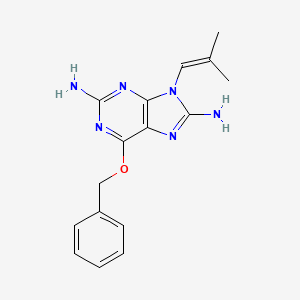

![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)

